molecular formula C21H40O2 B12647192 2-Methylheptadecyl acrylate CAS No. 93804-54-7

2-Methylheptadecyl acrylate

Cat. No.: B12647192
CAS No.: 93804-54-7
M. Wt: 324.5 g/mol
InChI Key: AUXKWRBBFHSBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylheptadecyl acrylate is an organic compound with the molecular formula C21H40O2. It is an acrylate ester, which means it is derived from acrylic acid and an alcohol. This compound is used in various industrial applications due to its unique chemical properties, including its ability to form polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylheptadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylheptadecanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with 2-Methylheptadecanol in the presence of a catalyst. The continuous flow process is advantageous because it allows for better control of reaction conditions, higher yields, and reduced production times .

Chemical Reactions Analysis

Types of Reactions

2-Methylheptadecyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Polymers of this compound.

    Hydrolysis: Acrylic acid and 2-Methylheptadecanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylheptadecyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form free radicals, which then initiate a chain reaction leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure .

Comparison with Similar Compounds

2-Methylheptadecyl acrylate can be compared with other acrylate esters such as:

The uniqueness of this compound lies in its longer carbon chain, which imparts specific properties such as increased hydrophobicity and flexibility to the resulting polymers .

Properties

CAS No.

93804-54-7

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

2-methylheptadecyl prop-2-enoate

InChI

InChI=1S/C21H40O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(3)19-23-21(22)5-2/h5,20H,2,4,6-19H2,1,3H3

InChI Key

AUXKWRBBFHSBHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.